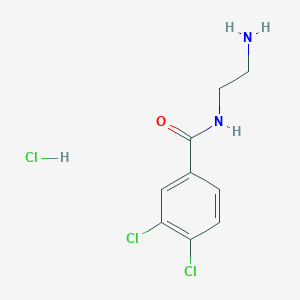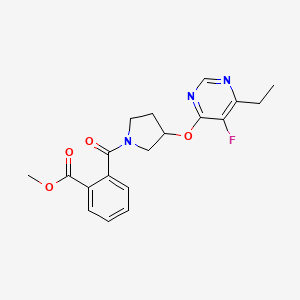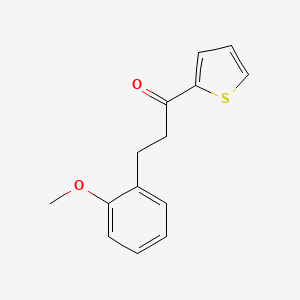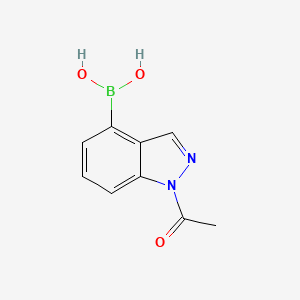
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is a chemical compound. It is a derivative of the isoxazole class of compounds . Isoxazole derivatives have been studied for their antimicrobial and anticancer potencies .
Synthesis Analysis
The synthesis of isoxazole derivatives, including “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide”, involves a series of chemical reactions . For instance, 3-amino-5-methyl-isoxazole in THF was acetylated with chloroacetyl chloride to afford 2-chloro-N-(5-methyl-isoxazol-3-yl) acetamide as a starting compound .Molecular Structure Analysis
The molecular formula of “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is C18H16N2O2. The molecular weight is 292.338.Aplicaciones Científicas De Investigación
Antiviral Activity
Isoxazole derivatives have been studied for their potential as antiviral agents. Compounds similar to 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide have shown inhibitory activity against various viruses. For example, certain indole derivatives, which share structural similarities with isoxazole compounds, have demonstrated effectiveness against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
The isoxazole ring is a common feature in many anti-inflammatory drugs. For instance, parecoxib sodium, a derivative that includes an isoxazole moiety similar to our compound of interest, is a potent and selective inhibitor of COX-2, which is a key enzyme in the inflammatory process .
Antitubercular Activity
Some isoxazole derivatives have exhibited potent growth inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Chlorine-substituted indole derivatives, which are structurally related to isoxazole compounds, have shown significant antitubercular results .
Direcciones Futuras
The future directions for research on “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” and its derivatives could involve further exploration of their potential antimicrobial and anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Mecanismo De Acción
Target of Action
The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical Pathways
The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of COX-2 by 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .
Propiedades
IUPAC Name |
2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCIZXEHJJFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)
